molecular formula C15H21N3O5S2 B2986267 (E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1173495-97-0

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2986267
CAS No.: 1173495-97-0
M. Wt: 387.47
InChI Key: FCCZRIJBOJURJB-FOCLMDBBSA-N
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Description

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [Link: https://www.ncbi.nlm.nih.gov/books/NBK546693/]. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, making it a prominent therapeutic target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis [Link: https://www.nature.com/articles/s41573-021-00238-8]. This compound acts by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of BCR signaling and inhibition of B-cell proliferation and survival [Link: https://jpet.aspetjournals.org/content/352/2/358]. Its specific chemical scaffold is designed to enhance selectivity and pharmacokinetic properties. Researchers can utilize this small molecule inhibitor to further elucidate BTK's role in immune signaling pathways, investigate mechanisms of resistance to BTK-directed therapies, and evaluate its efficacy in pre-clinical models of hematological cancers and inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c1-17(25(4,20)21)10-14(19)16-15-18(7-8-22-2)12-6-5-11(23-3)9-13(12)24-15/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCZRIJBOJURJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CCOC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. The structural features of this compound, including its thiazole ring and methoxy groups, suggest a variety of pharmacological applications.

Structural Characteristics

The compound has the following structural components:

  • Benzothiazole Core : A five-membered heterocyclic structure that contributes to biological activity.
  • Methoxy Substituents : These enhance solubility and may influence interactions with biological targets.
  • Sulfonamide Moiety : Known for various pharmacological activities, including antibacterial effects.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties : Compounds in this class have shown efficacy in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The sulfonamide group is associated with antibacterial properties.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in various cancer types
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduction in inflammatory markers

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cellular responses to external stimuli, potentially altering cell behavior.

Case Studies

  • Anticancer Activity :
    • A study focusing on the effects of benzothiazole derivatives on breast cancer cells demonstrated that compounds similar to (E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
  • Antimicrobial Effects :
    • Research evaluating the antibacterial properties of sulfonamide-containing benzothiazoles found that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential as therapeutic agents against infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural variations among benzothiazole-acetamide derivatives include substituents on the benzothiazole ring (e.g., methoxy, ethoxy, nitro) and modifications to the acetamide side chain (e.g., sulfonamides, thiadiazoles, piperazine). Below is a comparative analysis of select analogs:

Compound Name Substituents (Benzothiazole/Acetamide) Molecular Formula Key Activities/Properties Reference
(E)-N-(6-Ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide 6-Ethoxy, 3-methyl; 4-fluorophenylsulfonyl C₁₈H₁₇FN₂O₄S₂ Anticipated kinase inhibition (based on sulfonyl group interaction)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 5,6-Methylenedioxy; 4-phenylpiperazine C₂₀H₂₀N₄O₃S Moderate antitumor activity (IC₅₀: 12 µM vs. VEGFR-2)
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxopyrimidoindol-2-yl)thio)acetamide 6-Methyl; 4-nitrophenylpyrimidoindole C₂₄H₁₆N₆O₃S₂ Antibacterial activity (MIC: 8 µg/mL vs. S. aureus)
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-Acetamido, 3-methyl; benzothiazole C₁₈H₁₄N₄O₂S₂ High logP (3.2), moderate solubility (15 µM in PBS)
Target Compound: (E)-N-(6-Methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide 6-Methoxy, 3-(2-methoxyethyl); N-methylsulfonamido C₁₇H₂₁N₃O₅S₂ Predicted enhanced solubility (methoxy groups) and kinase binding (sulfonamido moiety) N/A

Physicochemical Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~423 g/mol 408.5 g/mol 382.46 g/mol
Predicted logP 1.8–2.2 2.5 3.2
Aqueous Solubility Moderate (20–50 µM) Low (<10 µM) Moderate (15 µM)
Hydrogen Bond Acceptors 7 6 6

Key Research Findings and Challenges

  • Structure-Activity Relationship (SAR) : Methoxy groups at position 6 enhance solubility but may reduce target affinity compared to nitro or sulfonyl groups . The 2-methoxyethyl group at position 3 could stabilize the benzothiazole ring conformation .
  • Limitations: No direct in vivo data exists for the target compound. Its stability under physiological conditions (e.g., hydrolysis of the imine bond) requires validation .
  • Opportunities : Hybridization with triazole or thiadiazole moieties (as in ) may improve potency.

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